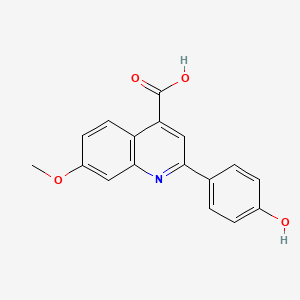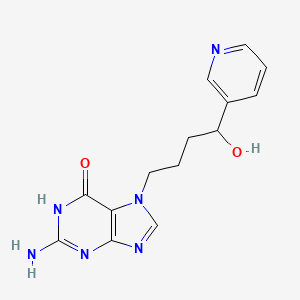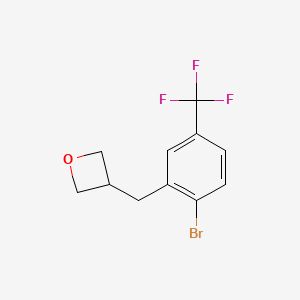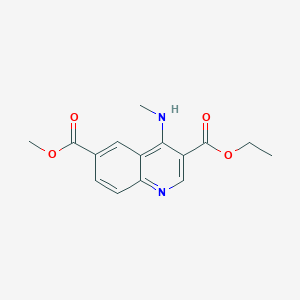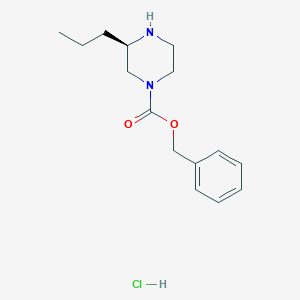
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the bromination of a quinoline precursor followed by alkylation and oxidation steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
科学的研究の応用
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial and anticancer properties.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinolinic Acid: An endogenous neurotoxin with a quinoline core.
Uniqueness
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
6-bromo-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H12BrNO2/c1-8-5-13(17)11-6-10(14)3-4-12(11)15(8)7-9(2)16/h3-6H,7H2,1-2H3 |
InChIキー |
ODYNNOSAEDTPPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


